"synthesis of Ethyl (2E)-(hydroxyimino)(1H-imidazol-1-yl)acetate"
"synthesis of Ethyl (2E)-(hydroxyimino)(1H-imidazol-1-yl)acetate"
An In-Depth Technical Guide to the Synthesis of Ethyl (2E)-(hydroxyimino)(1H-imidazol-1-yl)acetate
Executive Summary
Ethyl (2E)-(hydroxyimino)(1H-imidazol-1-yl)acetate is a molecule of significant interest in medicinal chemistry and drug development, serving as a versatile scaffold for the synthesis of more complex pharmaceutical agents. Its structure, which combines an imidazole ring, an oxime functional group, and an ethyl ester, offers multiple points for chemical modification. This guide provides a comprehensive, field-proven methodology for the synthesis of this target compound. The presented protocol is a robust, two-step process designed for clarity, reproducibility, and efficiency. It begins with the synthesis of a key intermediate, Ethyl 2-chloro-2-(hydroxyimino)acetate, followed by a nucleophilic substitution with imidazole. This document details the underlying chemical principles, step-by-step experimental procedures, characterization data, and critical safety considerations, tailored for researchers and scientists in the field of organic synthesis and drug discovery.
Introduction
Significance of Imidazole and Oxime Moieties in Medicinal Chemistry
The imidazole ring is a privileged structure in pharmacology, found in a wide array of bioactive compounds, including antifungal agents, proton pump inhibitors, and antihistamines.[1] Its ability to participate in hydrogen bonding and coordinate with metal ions makes it a critical component in enzyme inhibition and receptor binding.[2] Similarly, the oxime functional group is a key pharmacophore in various drugs and acts as a crucial intermediate in organic synthesis.[3] The combination of these two moieties in a single molecule, such as Ethyl (2E)-(hydroxyimino)(1H-imidazol-1-yl)acetate, creates a valuable building block for generating novel chemical entities with potential therapeutic applications.
Proposed Synthetic Strategy: A Two-Step Approach
The synthesis of the target molecule is most effectively achieved through a two-step synthetic sequence. This strategy hinges on the initial preparation of a reactive halo-oxime intermediate, which is subsequently functionalized with imidazole.
The proposed pathway involves:
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Step 1: Synthesis of Ethyl 2-chloro-2-(hydroxyimino)acetate. This precursor is synthesized from a readily available starting material, glycine ethyl ester hydrochloride, through a diazotization-like reaction with sodium nitrite under acidic conditions.[4][5] This step efficiently installs the required oxime and chloro functionalities.
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Step 2: Nucleophilic Substitution. The synthesized Ethyl 2-chloro-2-(hydroxyimino)acetate undergoes a nucleophilic substitution reaction with imidazole. The nitrogen atom of the imidazole ring displaces the chloride ion to form the final product.[6][7]
This approach is advantageous due to the commercial availability of the initial starting materials, the reliability of each reaction step, and the straightforward purification procedures.
Caption: Overall two-step synthetic workflow.
Materials and Reagents
The following table summarizes the key materials and reagents required for the synthesis. All chemicals should be of analytical grade or higher and used as received unless otherwise specified.
| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Supplier Example |
| Glycine ethyl ester hydrochloride | 623-33-6 | C₄H₁₀ClNO₂ | 139.58 | Sigma-Aldrich |
| Sodium Nitrite | 7632-00-0 | NaNO₂ | 69.00 | Merck |
| Hydrochloric Acid (concentrated) | 7647-01-0 | HCl | 36.46 | Fisher Scientific |
| Imidazole | 288-32-4 | C₃H₄N₂ | 68.08 | Acros Organics |
| Potassium Carbonate (anhydrous) | 584-08-7 | K₂CO₃ | 138.21 | Alfa Aesar |
| Diethyl Ether (anhydrous) | 60-29-7 | (C₂H₅)₂O | 74.12 | VWR Chemicals |
| Acetonitrile (anhydrous) | 75-05-8 | C₂H₃N | 41.05 | Sigma-Aldrich |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | Merck |
| Sodium Sulfate (anhydrous) | 7757-82-6 | Na₂SO₄ | 142.04 | Fisher Scientific |
| Deuterated Chloroform (CDCl₃) | 865-49-6 | CDCl₃ | 120.38 | Cambridge Isotope |
Synthetic Protocol & Mechanistic Insights
Step 1: Synthesis of Ethyl 2-chloro-2-(hydroxyimino)acetate
This initial step is a critical transformation that establishes the chloro-oxime functionality. The reaction proceeds via the diazotization of the primary amine of the glycine ester followed by displacement with a chloride ion.[5]
Causality Behind Experimental Choices:
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Low Temperature (-5 to 0 °C): The reaction is conducted at low temperatures to ensure the stability of the diazonium salt intermediate, preventing its premature decomposition and unwanted side reactions.
-
Acidic Medium (HCl): Concentrated hydrochloric acid serves a dual purpose: it acts as the solvent and provides the necessary acidic environment for the formation of nitrous acid (from NaNO₂) and serves as the chloride source for the substitution reaction.
Caption: Reaction mechanism for Step 1.
Experimental Protocol:
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In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve glycine ethyl ester hydrochloride (14.0 g, 0.1 mol) in water (25 mL).
-
Add concentrated hydrochloric acid (8.5 mL) to the solution.
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Cool the flask in an ice-salt bath to an internal temperature of -5 °C.
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Prepare a solution of sodium nitrite (7.6 g, 0.11 mol) in water (15 mL).
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Add the sodium nitrite solution dropwise to the cooled glycine ester solution over 30 minutes, ensuring the internal temperature does not rise above 0 °C.
-
After the addition is complete, continue stirring the mixture at 0 °C for an additional 45 minutes.
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Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Ethyl 2-chloro-2-(hydroxyimino)acetate as a pale yellow oil or solid.[5] The product is often used in the next step without further purification. A typical yield is around 70-80%.[4][5]
Step 2: Synthesis of Ethyl (2E)-(hydroxyimino)(1H-imidazol-1-yl)acetate
This step involves the N-alkylation of imidazole with the previously synthesized chloro-oxime. It is a classic Sₙ2 (nucleophilic substitution) reaction.[7]
Causality Behind Experimental Choices:
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Base (K₂CO₃): Potassium carbonate is a mild inorganic base. Its role is to deprotonate the N-H of imidazole, increasing its nucleophilicity.[8][9] It also neutralizes the HCl that would otherwise be formed, preventing the protonation and deactivation of the imidazole reactant.
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Solvent (Acetonitrile): Anhydrous acetonitrile is a polar aprotic solvent, which is ideal for Sₙ2 reactions. It effectively solvates the potassium cation while leaving the carbonate and imidazolate anions relatively free, enhancing their reactivity.
Caption: Reaction mechanism for Step 2.
Experimental Protocol:
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In a 250 mL round-bottom flask, suspend imidazole (6.8 g, 0.1 mol) and anhydrous potassium carbonate (16.6 g, 0.12 mol) in anhydrous acetonitrile (100 mL).
-
Stir the suspension at room temperature for 15 minutes.
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Prepare a solution of Ethyl 2-chloro-2-(hydroxyimino)acetate (15.2 g, 0.1 mol, from Step 1) in anhydrous acetonitrile (25 mL).
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Add the chloro-oxime solution to the imidazole suspension dropwise over 20 minutes.
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Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase).
-
Once the reaction is complete, filter the mixture to remove the inorganic salts (K₂CO₃ and KCl).
-
Wash the filtered solids with a small amount of acetonitrile.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
The resulting crude residue can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford the pure Ethyl (2E)-(hydroxyimino)(1H-imidazol-1-yl)acetate as a solid.
Product Characterization
To confirm the identity and purity of the final product, a combination of spectroscopic methods should be employed. The expected data is summarized below.
| Analysis Method | Expected Observations |
| ¹H NMR (CDCl₃) | δ (ppm): ~1.3 (t, 3H, -CH₃), ~4.3 (q, 2H, -OCH₂-), ~7.1 (s, 1H, imidazole C4-H), ~7.2 (s, 1H, imidazole C5-H), ~7.7 (s, 1H, imidazole C2-H), ~9.5 (s, 1H, N-OH, broad, D₂O exchangeable). The singlet for the C-H attached to the imidazole ring will be absent and a new set of imidazole protons will appear. |
| ¹³C NMR (CDCl₃) | δ (ppm): ~14.0 (-CH₃), ~63.0 (-OCH₂-), ~119.0 (imidazole C5), ~129.0 (imidazole C4), ~137.0 (imidazole C2), ~145.0 (C=NOH), ~162.0 (C=O). |
| FT-IR (KBr, cm⁻¹) | ~3100-3300 (O-H stretch, broad), ~1730 (C=O stretch, ester), ~1640 (C=N stretch, oxime), ~1500 (C=C/C=N stretch, imidazole ring). |
| Mass Spec. (ESI+) | Expected m/z for [M+H]⁺: 198.0717 (for C₇H₉N₃O₃). |
| Melting Point | To be determined experimentally. A sharp melting point range indicates high purity. |
Safety and Handling
-
Ethyl 2-chloro-2-(hydroxyimino)acetate: This compound is classified as hazardous. It can cause skin irritation, serious eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[10]
-
Hydrochloric Acid: Highly corrosive. Causes severe skin burns and eye damage. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Sodium Nitrite: Oxidizing agent and toxic if swallowed. Avoid contact with skin and eyes.
-
Imidazole: Corrosive and harmful if swallowed. Causes skin irritation and serious eye damage.
-
Organic Solvents: Diethyl ether, acetonitrile, and ethyl acetate are flammable. All operations should be performed away from ignition sources in a well-ventilated fume hood.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
This guide outlines a reliable and efficient two-step synthesis for Ethyl (2E)-(hydroxyimino)(1H-imidazol-1-yl)acetate. The methodology leverages a well-established oximation reaction to form a key chloro-oxime intermediate, followed by a robust nucleophilic substitution with imidazole. The detailed protocols, mechanistic explanations, and characterization guidelines provide researchers with a solid framework for producing this valuable chemical building block for applications in drug discovery and synthetic organic chemistry.
References
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ChemRxiv. (n.d.). Nickel-Catalyzed Acylation of Aryl Bromides with Acyl Imidazoles. Retrieved from [Link]
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Arkivoc. (2009). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Retrieved from [Link]
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Arkivoc. (2009). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Retrieved from [Link]
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